4-methoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
Overview
Description
4-Methoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a synthetic organic compound characterized by a complex molecular structure featuring a methoxybenzamide core and a substituted quinoline ring. This compound has garnered interest in various fields, including medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-methoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide typically involves multi-step synthetic routes. Starting from commercially available precursors, the synthesis might include:
Formation of the pyrroloquinoline scaffold through a cyclization reaction.
Introduction of the methoxy group via methylation.
Coupling of the intermediate with 4-methoxybenzoyl chloride to form the final benzamide product.
Industrial Production Methods
For industrial-scale production, efficient and cost-effective methods are employed:
Catalytic Processes: : Utilizing catalysts to streamline specific steps.
Optimized Reaction Conditions: : Temperature, pressure, and solvent systems are optimized for maximum yield and purity.
Purification Techniques: : Chromatography and recrystallization for removing impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, often leading to the formation of quinoline derivatives.
Reduction: : Reduction processes typically affect the quinoline moiety, potentially producing dihydro or tetrahydro derivatives.
Substitution: : Both nucleophilic and electrophilic substitutions can occur, particularly at the benzamide and quinoline sites.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide.
Reduction: : Sodium borohydride or hydrogenation over palladium catalysts.
Substitution: : Halogenating agents for introducing substituents, with conditions like refluxing in suitable solvents.
Major Products
Oxidation: : Quinoline N-oxides.
Reduction: : Dihydroquinoline and tetrahydroquinoline derivatives.
Substitution: : Varied benzamide and quinoline derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
Catalyst Development: : As a ligand or part of catalyst systems in organic reactions.
Material Science: : Exploring its potential in organic semiconductors.
Biology and Medicine
Pharmacology: : Investigated for potential therapeutic effects, such as anticancer, antiviral, or anti-inflammatory properties.
Biochemistry: : Studying its interaction with biological macromolecules.
Industry
Drug Development: : Basis for novel drug candidates.
Synthetic Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets and pathways. For instance:
Binding to Enzymes or Receptors: : Modulating their activity.
Pathway Involvement: : Engaging in cellular signaling pathways, potentially affecting processes like cell proliferation or apoptosis.
Comparison with Similar Compounds
4-Methoxybenzamide Derivatives: : Compared to simpler analogs, this compound's quinoline moiety adds unique biological activity.
Pyrroloquinoline Compounds: : Similar structures might not possess the same methoxy substitution, impacting their chemical reactivity and applications.
List of Similar Compounds
4-Methoxybenzamide.
N-Methyl-2-oxo-1,2-dihydroquinoline-8-carboxamide.
Pyrrolo[3,2,1-ij]quinoline derivatives with various substitutions.
This comprehensive article captures the intricate details of 4-methoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide, highlighting its synthesis, reactions, applications, and unique characteristics compared to similar compounds.
Properties
IUPAC Name |
4-methoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-12-17-11-15(10-14-4-3-9-22(18(14)17)20(12)24)21-19(23)13-5-7-16(25-2)8-6-13/h5-8,10-12H,3-4,9H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLAMQPXYRBOMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001325582 | |
Record name | 4-methoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001325582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID51088116 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
898454-40-5 | |
Record name | 4-methoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001325582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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